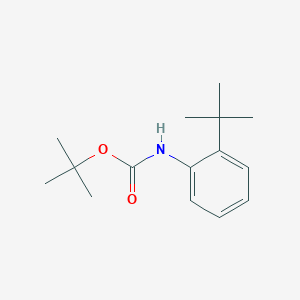

tert-butyl N-(2-tert-butylphenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

tert-butyl N-(2-tert-butylphenyl)carbamate |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)11-9-7-8-10-12(11)16-13(17)18-15(4,5)6/h7-10H,1-6H3,(H,16,17) |

InChI Key |

TXCKVUXYZVYCSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Contextualization Within Carbamate Chemistry and Applications

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group with the structure R₂NC(O)OR'. nih.gov Structurally, they can be considered hybrids of esters and amides, which contributes to their notable chemical stability. acs.org This stability, particularly against proteolytic degradation, makes carbamates valuable as peptide bond surrogates in medicinal chemistry. nih.govacs.org The carbamate (B1207046) linkage is a key structural motif in numerous approved therapeutic agents and is increasingly utilized in drug design. nih.gov

Beyond pharmaceuticals, carbamates have a wide range of applications. They are foundational to the polymer industry in the production of polyurethanes. Additionally, carbamate derivatives are widely employed in agriculture as pesticides, herbicides, and fungicides. acs.orgnih.gov In organic synthesis, the carbamate functionality serves as an excellent protecting group for amines. nih.gov

| Field | Application | Example Compounds/Classes |

|---|---|---|

| Medicinal Chemistry | Peptide bond isosteres, enzyme inhibitors, prodrugs. nih.gov | HIV-1 protease inhibitors, β-secretase inhibitors. acs.org |

| Polymer Chemistry | Monomers for polyurethane synthesis. nih.gov | Polyurethanes (foams, elastomers, coatings). |

| Agriculture | Insecticides, herbicides, fungicides. acs.orgtaylorandfrancis.com | Carbaryl, Aldicarb. taylorandfrancis.com |

| Organic Synthesis | Protecting groups for amines. nih.gov | Boc, Cbz, Fmoc groups. nih.gov |

Significance of the Tert Butoxycarbonyl Boc Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Its primary function is to temporarily mask the nucleophilicity of an amine, preventing it from participating in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.

The widespread use of the Boc group stems from its ideal balance of stability and lability. It is robust under a variety of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, making it compatible with a broad range of synthetic steps. creative-peptides.com However, it can be readily removed under mild acidic conditions. The cleavage is typically accomplished using trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and leads to the release of the free amine, carbon dioxide, and the stable tert-butyl cation (which is scavenged by the trifluoroacetate (B77799) anion to form isobutylene). americanpeptidesociety.org This specific method of deprotection allows for selective removal without disturbing other acid-labile groups that may be present in complex molecules. creative-peptides.com This strategic protection and deprotection are cornerstones of multi-step syntheses of complex molecules like pharmaceuticals and peptides. nih.gov

| Process | Common Reagents | Typical Conditions |

|---|---|---|

| Protection (Introduction) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., triethylamine, DMAP), organic solvent (e.g., THF, DCM). |

| Deprotection (Cleavage) | Trifluoroacetic acid (TFA) | Anhydrous TFA, often in dichloromethane (B109758) (DCM) at 0 °C to room temperature. americanpeptidesociety.orgcreative-peptides.com |

| Deprotection (Cleavage) | Hydrochloric acid (HCl) | HCl in a solvent like methanol (B129727) or dioxane. |

Mechanistic Investigations of Reactions Involving Tert Butyl N 2 Tert Butylphenyl Carbamate Analogues

Nucleophilic Attack Pathways and Tetrahedral Intermediates

In the case of sterically hindered analogues like tert-butyl N-(2-tert-butylphenyl)carbamate, the bulky tert-butyl group on the phenyl ring is expected to influence the accessibility of the carbonyl carbon to the incoming nucleophile. This steric hindrance can raise the activation energy for the formation of the tetrahedral intermediate, thereby slowing down the rate of nucleophilic attack.

The fate of the tetrahedral intermediate is governed by the relative leaving group abilities of the substituents attached to the central carbon. The intermediate can collapse by expelling one of its substituents to reform a carbonyl double bond. libretexts.org For a typical carbamate (B1207046) hydrolysis or aminolysis, the tetrahedral intermediate would possess an alkoxy group (from the tert-butyl ester), the original aryl amine group, the incoming nucleophile, and an oxyanion. The stability of this intermediate is inversely related to the ability of the attached groups to depart with a negative charge. In reactions of carboxylic acid derivatives, the expulsion of the best leaving group from the tetrahedral intermediate is what drives the reaction forward. libretexts.org

Deprotection Mechanism Studies of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group is a critical step in many synthetic sequences.

The most common method for the deprotection of Boc-protected amines, including N-aryl carbamates, is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.orgnih.gov The mechanism proceeds through several well-established steps:

Protonation: The first step involves the protonation of the carbonyl oxygen of the carbamate by the acid. This enhances the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov

Formation of a Carbocation: The protonated carbamate then undergoes cleavage to lose a relatively stable tertiary carbocation, the tert-butyl cation. libretexts.orgresearchgate.net This step is the key to the acid-lability of the Boc group.

Formation of Carbamic Acid: The other product of this cleavage is a carbamic acid intermediate. libretexts.orgnih.gov

Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide and the free amine. nih.gov

Protonation of the Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt. nih.gov

Research has shown that steric hindrance can affect the rate of Boc deprotection. For N-aryl carbamates, bulky substituents on the aromatic ring adjacent to the carbamate nitrogen, such as methyl or isopropyl groups, have been observed to slow down the deprotection reaction. This effect is attributed to the steric hindrance impeding the approach of the acid or interfering with the necessary conformational changes for the cleavage to occur. Therefore, the tert-butyl group at the ortho position of this compound is expected to significantly influence the kinetics of its deprotection.

Role of Intramolecular Interactions and Hydrogen Bonding

The conformation of N-aryl carbamates can be significantly influenced by intramolecular interactions, particularly hydrogen bonding. In analogues of this compound, the presence of a substituent at the ortho position of the phenyl ring can lead to the formation of an intramolecular hydrogen bond between the N-H proton of the carbamate and a suitable acceptor group on the substituent.

While a tert-butyl group itself is not a hydrogen bond acceptor, its steric bulk forces a specific orientation of the carbamate group relative to the phenyl ring. This constrained conformation can influence the molecule's reactivity and physical properties. Computational and spectroscopic studies on other ortho-substituted arylamides have shown that intramolecular hydrogen bonds can significantly restrict the flexibility of the molecular backbone. nih.gov For instance, an ortho-fluoro substituent can form a measurable hydrogen bond with the amide proton. nih.gov

Examination of Reaction Intermediates (e.g., Carbonyl Radicals, Ionic Species)

The examination of reaction intermediates provides crucial evidence for proposed mechanistic pathways. In the reactions involving tert-butyl N-arylcarbamates, the most prominent and well-documented intermediates are ionic species.

As discussed in the acid-catalyzed deprotection of the Boc group (Section 3.2.1), the tert-butyl cation is a key ionic intermediate. researchgate.net Its formation is a defining feature of this deprotection strategy. This carbocation is relatively stable due to the inductive effect of the three methyl groups. Another important, albeit transient, intermediate is the carbamic acid , which forms after the departure of the tert-butyl cation and rapidly decomposes to the free amine and carbon dioxide. nih.gov

The concept of carbonyl radicals or more broadly, carbamoyl (B1232498) radicals , has also been explored in carbamate chemistry. These radical species can be generated under specific conditions, often involving photoredox catalysis or reaction with radical initiators. For instance, carbamoyl radicals can be generated from carbamoyl chlorides and participate in Giese-type addition reactions. However, the formation of such radical intermediates is not a feature of the standard ionic reactions of carbamates, such as nucleophilic substitution or acid-catalyzed deprotection.

In the context of mass spectrometry, the fragmentation of the radical cation of tert-butyl-substituted aromatics has been studied. The fragmentation of ionized tert-butylbenzene (B1681246) is dominated by the initial loss of a methyl radical from the tert-butyl group. researchgate.net For a molecule like this compound, electron ionization mass spectrometry would likely lead to a radical cation, which could then undergo various fragmentation pathways, including alpha-cleavage or McLafferty-type rearrangements, providing insights into the molecule's structure and bond strengths. libretexts.orgyoutube.com

Stereochemical Control and Chiral Induction Mechanisms

The carbamate group can play a significant role in controlling the stereochemical outcome of a reaction. This can occur through several mechanisms, including acting as a chiral auxiliary, a directing group, or by influencing the transition state geometry through steric or electronic effects.

In the context of analogues of this compound, the bulky nature of the N-aryl substituent could be exploited for stereochemical control. For instance, in reactions involving a chiral center adjacent to the carbamate-bearing nitrogen, the sterically demanding 2-tert-butylphenyl group could effectively shield one face of the molecule, directing an incoming reagent to the opposite face, thus leading to high diastereoselectivity.

Studies on other carbamate systems have demonstrated their utility in asymmetric synthesis. For example, the deprotonation of prochiral carbamates with a strong base in the presence of a chiral ligand like (-)-sparteine (B7772259) can generate chiral lithium carbanions, which then react with electrophiles to yield enantioenriched products. nih.gov Furthermore, the carbamate group can act as a directing group in metal-catalyzed reactions. The oxygen atom of the carbamate can coordinate to a metal center, delivering a reagent to a specific site within the molecule, often with high stereocontrol. The aryl O-carbamate group is known to be a powerful directed metalation group (DMG), facilitating regioselective ortho-lithiation. nih.gov

In a different approach, nickel-catalyzed cross-coupling reactions of benzylic carbamates have shown that the stereochemical outcome (retention or inversion) can be controlled by the choice of an achiral ligand on the metal catalyst. nist.gov This demonstrates that the carbamate group can participate in stereodetermining steps even when it is not part of a chiral auxiliary. While specific applications of this compound in stereoselective reactions are not extensively documented, the inherent steric and electronic properties of its N-aryl substituent provide a strong basis for its potential use in directing chiral outcomes.

Applications in Advanced Organic Synthesis and Chemical Transformations

Primary Role as an Amine Protecting Group

The most common and critical application of tert-butyl N-(2-tert-butylphenyl)carbamate is the protection of the primary amine group of 2-tert-butylaniline. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net This protection is essential as the free amine is nucleophilic and basic, and would otherwise react under many conditions intended for other parts of a molecule. The carbamate (B1207046) functionality renders the nitrogen atom significantly less nucleophilic, allowing chemists to perform a wide array of chemical transformations on other parts of the molecule without unintended side reactions at the amine. masterorganicchemistry.com The introduction of the Boc group is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.net

A key advantage of the Boc protecting group, and thus of this compound, is its robustness under a variety of reaction conditions where other protecting groups might fail. The carbamate linkage is generally stable to basic, nucleophilic, and reductive environments. researchgate.net This stability allows for a broad scope of synthetic operations, including but not limited to organometallic reactions, reductions of other functional groups, and base-catalyzed transformations. The Boc group's resistance to catalytic hydrogenation is a particularly useful feature, allowing for the reduction of other functionalities within the molecule without cleaving the amine protection. researchgate.net

Table 1: Stability of the Boc Group in this compound

| Reaction Condition | Stability of Boc Group | Typical Reagents |

|---|---|---|

| Basic Conditions | Stable | NaOH, K₂CO₃, NaH, Amines |

| Nucleophilic Conditions | Stable | Grignard reagents, Organolithiums |

| Catalytic Hydrogenation | Stable | H₂, Pd/C |

| Mild Acidic Conditions | Labile | TFA, HCl in organic solvents |

Despite its stability, the Boc group can be removed selectively and efficiently under mild acidic conditions. masterorganicchemistry.com This process, known as deprotection, is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate. fishersci.co.ukresearchgate.net The mechanism involves the protonation of the carbamate followed by the elimination of isobutylene (B52900) and carbon dioxide to liberate the free amine. researchgate.net

This specific cleavage condition makes the Boc group "orthogonal" to other common amine protecting groups, which are stable to acid but labile under different conditions. masterorganicchemistry.com For instance, the carboxybenzyl (Cbz) group is removed by catalytic hydrogenation, while the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by treatment with a mild base like piperidine. masterorganicchemistry.com This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple amine groups must be protected and deprotected sequentially without interfering with each other. masterorganicchemistry.com The ability to selectively remove the Boc group from this compound while leaving Cbz or Fmoc groups intact elsewhere in the molecule is a cornerstone of modern synthetic strategy.

Table 2: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stability of Other Groups |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to Hydrogenation, Base |

| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Stable to Acid, Base |

Synthetic Intermediate for Complex Molecular Architectures

Beyond its role as a simple protecting group, this compound is a valuable synthetic intermediate for building more elaborate molecules. The presence of the Boc-protected amine on the phenyl ring allows for directed ortho-metalation or other regioselective aromatic substitutions, with the bulky tert-butyl group providing significant steric influence on the outcome of these reactions. The compound serves as a precursor to a variety of substituted anilines and can be incorporated into larger structures. For example, related N-Boc protected phenylenediamines are used as starting materials for the synthesis of biologically active benzimidazole (B57391) compounds. researchgate.net

N-protected aromatic amines like this compound are fundamental building blocks for the synthesis of nitrogen-containing heterocyclic compounds. Many classical and modern methods for constructing heterocycles rely on the controlled reaction of substituted anilines.

While direct examples are not prominent, the structure of this compound makes it a plausible precursor for certain indole (B1671886) synthesis strategies. For instance, palladium-catalyzed cyclization reactions of appropriately substituted anilines with alkynes are a powerful method for indole formation. eurekaselect.com In such a sequence, the Boc-protected amine would prevent unwanted side reactions while the aryl ring participates in the key ring-forming step. The steric hindrance from the 2-tert-butyl group would be expected to strongly influence the regioselectivity of both the initial coupling and the subsequent cyclization.

The synthesis of N-aryl pyrroles can be achieved through various methods where an N-protected aniline (B41778) serves as a key component. The Paal-Knorr synthesis, involving the condensation of a primary amine with a 1,4-dicarbonyl compound, is a classic example. After the initial synthesis of this compound, subsequent deprotection would yield 2-tert-butylaniline, which could then be condensed to form an N-(2-tert-butylphenyl)pyrrole. Furthermore, modern palladium-catalyzed methods have been developed for the synthesis of N-Boc-protected anilines, which can be precursors to pyrrole (B145914) systems. chemicalbook.comsigmaaldrich.com The use of tert-butyl carbamate as a nitrogen source in the one-pot synthesis of tetrasubstituted pyrroles highlights the utility of this functional group in constructing such heterocyclic scaffolds. chemicalbook.comsigmaaldrich.com

Precursor for Diimine Ligands and Metal Complex Formation

The this compound molecule serves as a valuable precursor in the synthesis of diimine ligands, which are crucial components in the formation of metal complexes. The carbamate group can be readily converted to an amine, which can then be condensed with diketones or other carbonyl compounds to form the diimine scaffold. The presence of the bulky 2-tert-butylphenyl group on the nitrogen atom of the resulting diimine ligand plays a significant role in the properties and reactivity of the corresponding metal complexes.

The steric hindrance provided by the tert-butyl group can influence the coordination geometry around the metal center, prevent unwanted side reactions such as dimerization, and enhance the stability of the complex. For instance, related N-aryl diimine ligands are known to form stable complexes with a variety of transition metals, and the electronic properties of these complexes can be fine-tuned by modifying the substituents on the aryl ring.

Research on analogous compounds, such as tert-butyl N-(thiophen-2-yl)carbamate, has demonstrated their utility as precursors for diimine ligands suitable for metal complex formation. nih.gov The synthesis of these precursors often involves reactions like the Curtius rearrangement. nih.gov The subsequent metal complexes find applications in catalysis and materials science. For example, tris-chelate coordination compounds of 3,5-di-tert-butyl-1,2-quinone-1-(2-hydroxy-3,5-di-tert-butylphenyl)imine with group 3 metals and rare earths have been successfully synthesized. iaea.org

| Precursor Compound | Ligand Type | Metal Ions | Potential Applications |

| This compound | Diimine | Transition Metals (e.g., Pd, Cu, Ni) | Catalysis, Materials Science |

| tert-butyl N-(thiophen-2-yl)carbamate | Diimine | Not specified | Metal Complex Formation |

| 3,5-di-tert-butyl-1,2-quinone-1-(2-hydroxy-3,5-di-tert-butylphenyl)imine | Tridentate | Group 3 Metals, Lanthanides | Not specified |

Derivatization for Functional Material Development (e.g., Polymers)

The derivatization of this compound opens avenues for the development of novel functional materials, including polymers. The carbamate functionality can be manipulated to introduce polymerizable groups or to serve as a protecting group that is removed to unmask a reactive amine for subsequent polymerization.

While direct polymerization studies of this compound are not extensively documented, the principles can be inferred from related systems. For example, the anionic ring-opening polymerization of tert-butyl aziridine-1-carboxylate, which also contains a tert-butyl carbamate group, has been reported to produce linear polyethyleneimine after deprotection. nsf.gov This suggests that the carbamate group can activate adjacent rings for polymerization and can be subsequently removed to yield the final polymer.

The bulky 2-tert-butylphenyl substituent would be expected to impart specific properties to any resulting polymer, such as increased rigidity, altered solubility, and modified thermal stability. These characteristics are highly desirable in the design of specialized polymers for applications in areas like membranes, coatings, and advanced plastics.

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Potential Properties |

| tert-butyl aziridine-1-carboxylate | Anionic Ring-Opening Polymerization | Linear Polyethyleneimine (after deprotection) | Not specified |

| Derivatives of this compound | Various | Potentially rigid and thermally stable polymers | Enhanced mechanical and thermal properties |

Regioselective and Chemoselective Transformations

The tert-butyl N-carbamate group is a well-established directing group in organic synthesis, enabling highly regioselective and chemoselective transformations on the aniline ring. The bulky nature of the tert-butyl group, combined with the electronic effects of the carbamate, plays a crucial role in controlling the outcome of these reactions.

Selective Reactions of Anilines bearing tert-butyl N-carbamate

The tert-butyl N-carbamate group can direct electrophilic aromatic substitution to specific positions on the aniline ring. This directing effect is a consequence of both steric hindrance and the electron-donating nature of the carbamate group. For instance, the regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) has been shown to proceed efficiently, yielding synthetically useful nitroanilines. x-mol.netresearchgate.netnih.gov The position of nitration can be controlled by the reaction conditions and the substitution pattern on the aniline ring.

Furthermore, the tert-butyl N-carbamate group allows for chemoselective reactions, where one functional group reacts in preference to another. A straightforward and highly efficient method for the chemoselective N-TBS (tert-butyldimethylsilyl) protection of anilines has been described, highlighting the ability to selectively modify the amine functionality in the presence of other reactive sites. rsc.org The tert-butyl N-carbamate group itself can be chemoselectively transformed in the presence of other functionalities. scirp.org

The following table summarizes selective reactions on anilines bearing a tert-butyl N-carbamate group, illustrating the control over regioselectivity and chemoselectivity.

| Substrate | Reagent | Reaction Type | Product | Selectivity |

| N-Alkyl Anilines | tert-Butyl Nitrite | Nitration | N-Nitroso N-Alkyl Nitroanilines | Regioselective |

| Anilines | TBS-Cl, MeLi | N-Silylation | N-TBS Anilines | Chemoselective |

| tert-butyl 1H-indole-1-carboxylate | Trifluoroacetic anhydride, Tetramethylammonium nitrate | Nitration | tert-butyl 3-nitro-1H-indole-1-carboxylate | Regioselective |

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For tert-butyl N-(2-tert-butylphenyl)carbamate, ¹H NMR and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR and ¹³C NMR Applications in Reaction Monitoring

In a hypothetical synthesis of this compound, ¹H and ¹³C NMR spectroscopy would be instrumental for monitoring the reaction's progress. By taking aliquots from the reaction mixture at various time points, one could observe the disappearance of signals corresponding to the starting materials (e.g., 2-tert-butylaniline) and the concurrent appearance of new signals characteristic of the product.

For the final product, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two tert-butyl groups and the aromatic protons. The nine protons of the N-Boc tert-butyl group would likely appear as a sharp singlet, while the nine protons of the tert-butyl group on the phenyl ring would also produce a singlet, potentially at a slightly different chemical shift. The aromatic protons would exhibit a complex multiplet pattern in the aromatic region of the spectrum, and the N-H proton would appear as a singlet, the position of which could be concentration-dependent.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. This would include signals for the methyl and quaternary carbons of both tert-butyl groups, the aromatic carbons, and the carbonyl carbon of the carbamate (B1207046) group. The progress of the reaction could be tracked by the emergence of the product's characteristic carbonyl and quaternary carbon signals.

Interactive Data Table: Expected NMR Signals for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 0.8 - 1.5 | Singlet | 9H, C(CH₃)₃ on phenyl ring |

| ¹H | 1.4 - 1.6 | Singlet | 9H, OC(CH₃)₃ |

| ¹H | 6.5 - 8.0 | Multiplet | 4H, Aromatic protons |

| ¹H | 6.0 - 7.5 | Singlet (broad) | 1H, N-H |

| ¹³C | 28 - 30 | Quartet | C(CH₃)₃ |

| ¹³C | 30 - 35 | Quartet | C(CH₃)₃ |

| ¹³C | 35 - 40 | Singlet | C(CH₃)₃ on phenyl ring |

| ¹³C | 80 - 85 | Singlet | OC(CH₃)₃ |

| ¹³C | 120 - 140 | Doublet/Singlet | Aromatic carbons |

| ¹³C | 150 - 155 | Singlet | C=O (carbamate) |

| Note: These are estimated values and actual experimental data is not available. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. google.com These two techniques are often complementary.

For this compound, FT-IR spectroscopy would be particularly useful for identifying the key carbamate functional group. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected in the region of 1680-1720 cm⁻¹. Additionally, the N-H stretching vibration would give rise to a distinct band.

Analysis of N-H Stretching Modes and Hydrogen Bonding

The position and shape of the N-H stretching band in the FT-IR spectrum provides valuable information about hydrogen bonding. scbt.com In a dilute solution in a non-polar solvent, a sharp band around 3400-3450 cm⁻¹ would be expected, corresponding to a "free" non-hydrogen-bonded N-H group. In the solid state or in concentrated solutions, this band would likely broaden and shift to a lower frequency (e.g., 3200-3350 cm⁻¹) if intermolecular hydrogen bonding of the type N-H···O=C occurs between molecules. The presence of the bulky tert-butyl groups might sterically hinder extensive hydrogen bonding.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| N-H Stretch | 3200 - 3450 | FT-IR, FT-Raman | Position depends on hydrogen bonding. |

| C-H Stretch (aliphatic) | 2850 - 3000 | FT-IR, FT-Raman | From tert-butyl groups. |

| C-H Stretch (aromatic) | 3000 - 3100 | FT-IR, FT-Raman | From phenyl ring. |

| C=O Stretch | 1680 - 1720 | FT-IR | Strong, characteristic carbamate carbonyl. |

| N-H Bend | 1500 - 1550 | FT-IR | Amide II band. |

| C-N Stretch | 1200 - 1300 | FT-IR | |

| C-O Stretch | 1000 - 1100 | FT-IR | |

| Note: These are estimated values and actual experimental data is not available. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. orgsyn.org

The molecular formula of this compound is C₁₅H₂₃NO₂. Its molecular weight would be approximately 249.35 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would confirm this mass.

ESI-MS and GC-MS in Purity Assessment and Reaction Product Identification

Both Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be powerful tools for analyzing this compound. orgsyn.orgdergipark.org.tr

GC-MS would be suitable for purity assessment of a synthesized sample. The gas chromatogram would show a primary peak corresponding to the product, and the retention time would be characteristic of the compound. The mass spectrometer would then provide a mass spectrum for this peak. A common fragmentation pattern for tert-butyl carbamates involves the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group. orgsyn.org

ESI-MS , a softer ionization technique, is excellent for identifying the product in a reaction mixture, typically observing the protonated molecule [M+H]⁺ at m/z 250.36. This technique is less likely to cause extensive fragmentation, making it ideal for confirming the molecular weight of the target compound during synthesis.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value (Expected) | Fragment Identity | Fragmentation Pathway |

| 250 | [M+H]⁺ | Protonation (ESI) |

| 249 | [M]⁺ | Molecular Ion (EI) |

| 193 | [M - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 149 | [M - Boc]⁺ | Loss of tert-butoxycarbonyl group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| Note: These are predicted fragments based on common fragmentation patterns of related molecules. Actual experimental data is not available. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound could be crystallized, this method would provide definitive structural information, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the conformation of the molecule in the solid state, particularly the orientation of the bulky tert-butyl groups relative to the phenyl ring and the carbamate linkage. It would also provide unequivocal evidence of any intermolecular interactions, such as the hydrogen bonding discussed in the FT-IR section. The analysis would show the specific donor-acceptor distances and angles, confirming the presence and geometry of any N-H···O=C networks that dictate the crystal packing.

Analysis of Dihedral Angles and Conformations

The precise three-dimensional structure of a molecule, defined by its bond angles and dihedral (torsion) angles, dictates its conformational possibilities. While direct crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected conformational behavior of the carbamate and N-aryl functionalities.

A pertinent analogue is tert-butyl (2-aminophenyl)carbamate, which differs by the substitution of the ortho-tert-butyl group with an amino group. A study of two polymorphs of this compound using single-crystal X-ray diffraction revealed slight but significant conformational variations centered around the carbamate linkage. researchgate.net Polymorph I crystallizes with one molecule in the asymmetric unit, while Polymorph II contains two crystallographically-independent molecules (Molecule 1 and Molecule 2). researchgate.net The conformational differences can be quantified by comparing the key torsion angles involving the carbamate group. researchgate.net

One of the molecules in Polymorph II (Molecule 2) is nearly identical in conformation to the molecule found in Polymorph I. researchgate.net However, the other molecule in Polymorph II (Molecule 1) shows a noticeable deviation, which is attributed to intermolecular interactions within the crystal lattice, specifically a close N-H···π interaction that influences the orientation of the benzene (B151609) ring. researchgate.net

The critical torsion angles defining the carbamate group's orientation relative to the phenyl ring are presented below. These angles highlight the degree of planarity and rotational freedom in the molecule. researchgate.net

| Torsion Angle | Polymorph I | Polymorph II (Molecule 1) | Polymorph II (Molecule 2) |

|---|---|---|---|

| O1-C7-N1-C1 | 3.8(3) | 8.7(2) | 2.8(2) |

| O1-C7-O2-C8 | 0.5(4) | 7.08(18) | 1.06(18) |

In another structural study on tert-butyl N-(thiophen-2-yl)carbamate, the dihedral angle between the plane of the thiophene (B33073) ring and the carbamate group was determined to be 15.79 (14)°. nih.gov This value further illustrates the typical non-planar arrangement between the aromatic ring and the carbamate substituent in such compounds. The steric bulk of the ortho-tert-butyl group in the title compound, this compound, would be expected to exert a more significant steric influence on this dihedral angle compared to the ortho-amino group, likely resulting in a more twisted conformation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons. researchgate.net This makes it an invaluable tool for studying free radicals, which are often short-lived intermediates in chemical reactions. nih.gov The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. researchgate.net

While no specific EPR studies on radical intermediates of this compound have been reported, the methodology would be highly applicable for investigating potential reaction pathways involving such species. For instance, radical intermediates could potentially be formed during thermal decomposition, photochemical reactions, or oxidation processes.

The EPR spin-trapping technique is a powerful method for detecting highly reactive, short-lived radicals. nih.gov This approach involves the use of a "spin trap," typically a nitrone or nitroso compound, which reacts with the transient radical to form a more stable paramagnetic nitroxide radical known as a spin-adduct. nih.gov The resulting EPR spectrum of this spin-adduct provides a "structural fingerprint" that can be used to identify the original, transient radical. nih.gov

Computational Chemistry and Theoretical Studies of Tert Butyl N 2 Tert Butylphenyl Carbamate and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the conformation and electronic properties of carbamates. nih.govchemrxiv.org These calculations are instrumental in understanding the structure-property relationships that govern the behavior of this class of molecules. nih.gov

DFT calculations are employed to analyze the electronic structure of N-arylcarbamates. A key feature of carbamates is the amide resonance, which involves the delocalization of the nitrogen lone pair electrons across the N-C=O system. acs.org This resonance imparts a partial double bond character to the C–N bond and influences the molecule's geometry and reactivity. nd.edu

The electronic nature of substituents on the N-aryl ring significantly affects the electronic structure. nd.edu Electron-donating groups on the aryl ring tend to increase the electron density on the nitrogen atom, strengthening the C–N bond's double bond character. Conversely, electron-withdrawing groups can decrease this character, making the bond more like a single bond. nd.edu This modulation of the electronic structure directly impacts the molecule's reactivity. For instance, the barrier to rotation around the C–N bond is influenced by these electronic effects, with electron-donating groups generally increasing the rotational barrier. nd.edu

The reactivity of carbamates can be further understood by examining the distribution of electron density and electrostatic potential. These properties, readily calculated with DFT, help identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that result from rotation about single bonds. chemistrysteps.com For N-arylcarbamates, a key conformational feature is the potential for both cis and trans configurations around the carbamate (B1207046) C-N bond. nih.gov While peptides typically favor the trans configuration, carbamates can have energetically stable cis configurations, a phenomenon attributed to the extended delocalization of π-electrons in the carbamate backbone. nih.govchemrxiv.org

DFT calculations are used to determine the relative stabilities of different conformers by finding the energy minima on the potential energy surface. chemistrysteps.comlibretexts.org For a molecule like tert-butyl N-(2-tert-butylphenyl)carbamate, the steric hindrance from the bulky tert-butyl groups on both the nitrogen and the phenyl ring will significantly influence the preferred conformation. DFT can predict the torsional angles and the energy differences between various staggered and eclipsed conformations. chemistrysteps.comlibretexts.org The most stable conformation, or the global energy minimum, corresponds to the structure that the molecule is most likely to adopt. libretexts.orglibretexts.org The study of butane's conformational analysis, for example, shows how different arrangements like anti and gauche have distinct energy levels due to steric interactions. libretexts.org

Table 1: Calculated Relative Energies of Butane Conformers

| Conformation | Torsional Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

|---|---|---|

| Anti | 180° | 0 |

| Gauche | 60° | 3.8 |

| Eclipsed (H, CH3) | 120° | 16 |

| Cis (CH3, CH3) | 0° | 19 |

Note: Data presented is for butane as a general example of conformational energy differences determined by computational methods. Specific values for this compound would require dedicated calculations.

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

For carbamates, this analysis is particularly useful for assigning specific bands observed in experimental spectra. For example, in studies of related compounds like tert-Butyl N-(thiophen-2-yl)carbamate, DFT has been used to calculate the frequencies for characteristic vibrations, including the N-H stretch, C=O stretch, and C-N stretch. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical limitations. This combined theoretical and experimental approach provides a detailed understanding of the molecule's vibrational properties. researchgate.netnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Carbamate Analogue

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3347 | 3385 |

| C=O Stretch | 1617 | 1610 |

| C-N-H Bending | 1494 | - |

| C-N-H Bending | 1249 | - |

Note: Data is based on studies of pyrazine-2-carboxamide and N-methylcarbamate derivatives as illustrative examples. researchgate.net Specific frequencies for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comwuxiapptec.com

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. frontiersin.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. wuxiapptec.comfrontiersin.org DFT calculations provide accurate estimations of these orbital energies and their gap. nih.gov For N-arylcarbamates, the nature of the substituents on the phenyl ring can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. frontiersin.org

Table 3: Representative HOMO-LUMO Data for Aromatic Compounds

| Molecule / System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Methoxy-substituted Substrate | - | - | 7.93 |

| Chloro-substituted Substrate | - | - | 8.53 |

| 5-azaindole Substrate | - | - | 8.38 |

| Protonated 5-azaindole | - | - | 10.11 |

Note: This data illustrates how substituent changes and protonation state affect the HOMO-LUMO gap in related systems, as determined by computational methods. wuxiapptec.com Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes like conformational changes, molecular interactions, and solvent effects. mdpi.comnih.gov

MD simulations are particularly valuable for understanding how this compound interacts with other molecules, including itself and solvent molecules. In the condensed phase, intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions dictate the material's properties.

For carbamates, hydrogen bonding involving the N-H proton and the C=O oxygen is a significant intermolecular interaction. nih.govnih.gov MD simulations can model the formation and breaking of these hydrogen bonds in solution, revealing their influence on the solvation structure and dynamics. researchgate.net The choice of solvent is critical, as solvent molecules can compete for hydrogen bonding sites and stabilize different conformers of the carbamate. researchgate.net For instance, simulations of carbamate formation during CO2 absorption have shown that water molecules play a direct role in the reaction mechanism by stabilizing intermediates through hydrogen bonding and proton transfer. researchgate.netresearchgate.net By simulating the molecule in different solvent environments, researchers can predict how solubility and reactivity might change, providing a molecular-level explanation for macroscopic observations. nih.gov

Conformational Flexibility and Rotational Barriers

The conformational landscape of N-aryl carbamates, including this compound, is largely defined by the rotation around the N-C(O) bond. This rotation is subject to a significant energy barrier due to the partial double bond character of the amide linkage, resulting in the existence of distinct syn and anti rotamers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying these rotational barriers and understanding the factors that influence them.

For N-arylcarbamates, the rotational barrier is generally lower than for N-alkylcarbamates. The barrier for rotation about an N-alkylcarbamate C(carbonyl)-N bond is approximately 16 kcal/mol. nih.gov In contrast, for an N-phenylcarbamate, this barrier is reduced to about 12.5 kcal/mol. nih.gov This lowering of the barrier is attributed to the electronic effects of the aryl group. Further studies using B3LYP/6-31G(d,p) calculations have found barriers for methyl and t-butyl phenylcarbamates to be between 11 and 15 kcal/mol. researchgate.net

The electronic nature of substituents on the aryl ring plays a crucial role. Electron-withdrawing groups on the phenyl ring tend to decrease the rotational barrier further. researchgate.net For instance, in N-(2-pyrimidyl)carbamates, the strongly electron-withdrawing pyrimidyl ring lowers the barrier to less than 9 kcal/mol. nih.gov This effect is traced to an increase in the single bond character of the C(carbonyl)-N bond, which is computationally observed as a bond lengthening of approximately 0.03 Å compared to related N-phenylcarbamates. nih.gov

The following table summarizes computed rotational barriers for various carbamate analogues, providing a comparative basis for estimating the properties of this compound.

| Compound | Computational Method | Rotational Barrier (ΔG≠, kcal/mol) | Reference |

| N-Alkylcarbamate | - | ~16 | nih.gov |

| N-Phenylcarbamate | - | 12.5 | nih.gov |

| Methyl Phenylcarbamate | B3LYP/6-31G(d,p) | 11-15 | researchgate.net |

| t-Butyl Phenylcarbamate | B3LYP/6-31G(d,p) | 11-15 | researchgate.net |

| N-(2-pyrimidyl)carbamate | - | <9 | nih.gov |

| N-methyl-N-benzhydrylformamide | M06-2X/6-311+G* | ~20-23 (Formyl) | mdpi.com |

This interactive table allows for sorting and filtering of the data.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are powerful computational tools for studying large molecular systems, such as enzymes or molecules in solution. mdpi.com This approach combines the accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the reacting molecules or an enzyme active site) with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment (e.g., the protein scaffold and solvent). mdpi.comrutgers.edu This partitioning allows for the detailed study of electronic events like bond-breaking and formation within a complex biological or chemical environment. acs.org

In a typical QM/MM setup, the system is divided into a QM region and an MM region. The QM region, containing the atoms directly involved in the chemical transformation, is treated with high-level electronic structure methods, such as DFT. The MM region is described by a classical force field. mdpi.com The interaction between the two regions is handled through a specialized coupling scheme, which can account for electrostatic and van der Waals interactions, as well as covalent bonds that cross the QM/MM boundary. rutgers.edu

QM/MM methods have been successfully applied to elucidate the reaction mechanisms of carbamates, particularly in the context of enzyme inhibition and hydrolysis. These studies provide atomic-level detail of reaction pathways, transition states, and the roles of specific amino acid residues. mdpi.com

A notable application is the study of fatty acid amide hydrolase (FAAH) inactivation by carbamate inhibitors. QM/MM modeling of FAAH inactivation by O-biphenyl-3-yl carbamates has shown that the deprotonation of the catalytic residue Ser241 is the key, rate-determining step in the carbamylation process. rsc.org This insight helps explain the observed structure-activity relationships of these inhibitors and can guide the design of more potent and selective drugs. rsc.org

Similarly, the hydrolysis mechanism of the carbamate pesticide methomyl by the enzyme esterase PestE has been investigated using QM/MM calculations. mdpi.com The study detailed a two-step mechanism:

Serine-initiated nucleophilic attack: The catalytic serine residue attacks the carbonyl carbon of the carbamate.

C-O bond cleavage: This leads to the formation of a carbamylated enzyme intermediate and the release of the alcohol/phenol leaving group. mdpi.com

The calculated potential energy barriers for these steps were 19.1 kcal/mol and 7.5 kcal/mol, respectively, identifying the initial nucleophilic attack as the rate-determining step. mdpi.com Such studies highlight the importance of the protein environment in stabilizing transition states and facilitating the reaction. acs.org

These examples demonstrate the utility of QM/MM methods in understanding complex chemical processes involving carbamates. For a molecule like this compound, QM/MM could be used to model its potential interactions with target enzymes, predict its reactivity, and elucidate metabolic pathways by simulating its hydrolysis or other transformations within a realistic biological environment.

| System Studied | Method | Key Findings | Reference |

| FAAH inactivation by O-biphenyl-3-yl carbamates | QM/MM | Deprotonation of Ser241 is the rate-determining step. | rsc.org |

| Hydrolysis of methomyl by esterase PestE | QM/MM | Two-step mechanism with serine attack being rate-determining (Barrier = 19.1 kcal/mol). | mdpi.com |

| Urease-catalyzed urea hydrolysis | QM/MM MD | Elucidated the substrate binding mode and proton transfer steps in carbamate formation. | acs.org |

| Carboxylesterase (CE) catalysis | DFT (Cluster Model) | Proposed a four-step mechanism for ester, amide, and carbamate hydrolysis. | acs.org |

This interactive table summarizes key findings from QM/MM and related computational studies on carbamate reactions.

Chiral Discrimination Mechanisms and Stereochemical Modeling

Computational modeling is a vital tool for understanding the mechanisms of chiral discrimination, where a chiral environment selectively interacts with one enantiomer of a chiral molecule over the other. For carbamates, this is particularly relevant in chromatography, where phenylcarbamate derivatives of polysaccharides like cellulose are used as effective chiral stationary phases (CSPs) for HPLC. capes.gov.br

Theoretical studies aim to elucidate the specific intermolecular interactions responsible for enantioselective recognition. The primary mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The difference in the stability of these complexes leads to different retention times in chromatography, allowing for separation.

Computational approaches to modeling these phenomena typically involve calculating the interaction energies between the chiral selector and each enantiomer of the analyte. capes.gov.br Methods used for these calculations range from molecular mechanics to higher-level QM approaches. Key interaction sites on phenylcarbamate-based CSPs are believed to be the N-H proton and the C=O oxygen of the carbamoyl (B1232498) group, which can engage in hydrogen bonding and dipole-dipole interactions. capes.gov.br

For example, studies on cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) as a CSP have used various computational methods to model its interaction with enantiomers of analytes like trans-stilbene oxide. capes.gov.br These calculations, which often involve generating multiple possible conformations and orientations of the analyte on the CSP surface (e.g., via Monte Carlo methods), have shown good agreement with experimental chromatographic results. capes.gov.br The results predict that enantioselectivity is often related to the steric bulk and the specific fit of the solute within the chiral groove of the selector. nih.gov

While this compound is not chiral, analogous chiral carbamates could be modeled using these techniques. The modeling would focus on how the bulky tert-butyl groups influence the approach and binding of an enantiomer to a chiral host. The computational workflow would involve:

Building accurate models of the chiral host and the individual enantiomers of the carbamate analogue.

Docking the enantiomers into the active site or binding groove of the chiral host.

Performing geometry optimization and calculating the binding energies for the diastereomeric complexes.

Analyzing the specific interactions (hydrogen bonds, π-π stacking, steric repulsion) that contribute to the energy difference between the complexes.

These theoretical approaches provide valuable insights into the structural and energetic basis of chiral recognition, aiding in the rational design of new chiral selectors and the prediction of separation outcomes. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.